molecular formula C4H4N2O2 B161985 Pyrazine-2,5-diol CAS No. 134434-28-9

Pyrazine-2,5-diol

Cat. No.: B161985
CAS No.: 134434-28-9
M. Wt: 112.09 g/mol
InChI Key: USHRADXTTYICIJ-UHFFFAOYSA-N
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Description

Pyrazine-2,5-diol is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₂. It is characterized by a pyrazine ring substituted with hydroxyl groups at the 2 and 5 positions.

Biochemical Analysis

Biochemical Properties

Pyrazine-2,5-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme sodium-dependent noradrenaline transporter (SLC6A2), which is a significant regulator of adrenergic neurotransmitters . This interaction helps in lowering blood pressure and regulating cardiovascular functions. Additionally, this compound has been studied for its potential to degrade nicotine through interactions with the aerobic bacterium Arthrobacter nicotinovorans .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the sodium-dependent noradrenaline transporter can influence adrenergic signaling pathways, thereby affecting cardiovascular functions . Moreover, this compound’s role in nicotine degradation suggests its potential impact on cellular metabolism related to nicotine processing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with the sodium-dependent noradrenaline transporter involves binding to the transporter protein, which in turn affects the transport of noradrenaline across cell membranes . This binding interaction can lead to the inhibition or activation of downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as lowering blood pressure and aiding in nicotine degradation . At higher doses, this compound can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its role in nicotine degradation involves interactions with specific enzymes in the aerobic bacterium Arthrobacter nicotinovorans . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic process.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The sodium-dependent noradrenaline transporter is one such transporter that facilitates the movement of this compound across cell membranes . This transport mechanism affects the compound’s localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, this compound may be localized to the cell membrane due to its interaction with the sodium-dependent noradrenaline transporter . This localization can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,5-diol typically involves the hydroxylation of pyrazine derivatives. One common method is the reaction of pyrazine with hydrogen peroxide in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. Another approach involves the use of nitric acid as an oxidizing agent to introduce hydroxyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using cost-effective and readily available reagents. The choice of method depends on factors such as yield, purity, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrazine-2,5-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Pyrazine-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This positioning allows for unique interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-hydroxy-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHRADXTTYICIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633423
Record name 5-Hydroxypyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134434-28-9
Record name 5-Hydroxypyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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